REACTION_CXSMILES
|
CSC.B.[Br:5][CH2:6][C:7]([C:9]1[N:10]=[C:11]([C:14]([F:17])([F:16])[F:15])[S:12][CH:13]=1)=[O:8].C1(B2N3CCC[C@@H]3C(C3C=CC=CC=3)(C3C=CC=CC=3)O2)C=CC=CC=1>O1CCCC1>[Br:5][CH2:6][CH:7]([C:9]1[N:10]=[C:11]([C:14]([F:17])([F:16])[F:15])[S:12][CH:13]=1)[OH:8] |f:0.1|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CSC.B
|
Name
|
|
Quantity
|
20.15 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C=1N=C(SC1)C(F)(F)F
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B1OC([C@@H]2N1CCC2)(C2=CC=CC=C2)C2=CC=CC=C2
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 5° to 10° C. for ten minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with methanol (
|
Type
|
ADDITION
|
Details
|
dropwise addition of 115 mL)
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at less than or equal to 13° C
|
Type
|
CUSTOM
|
Details
|
The quenched reaction mixture
|
Type
|
CUSTOM
|
Details
|
The solvents were removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in methylene chloride (180 mL)
|
Type
|
WASH
|
Details
|
washed with pH 4 aqueous phosphate buffer (180 mL), water (180 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(O)C=1N=C(SC1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |